molecular formula C11H14O4 B183824 3-(2-Ethoxyethoxy)benzoic acid CAS No. 898747-62-1

3-(2-Ethoxyethoxy)benzoic acid

Cat. No. B183824
M. Wt: 210.23 g/mol
InChI Key: PDBRKLANBVKFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethoxy)benzoic acid is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(2-Ethoxyethoxy)benzoic acid contains a total of 29 bonds. There are 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .

Scientific Research Applications

Summary of the Application

“3-(2-Ethoxyethoxy)benzoic acid” can be used as a starting material in the synthesis of novel benzamide compounds . These compounds have potential applications in various fields, including medical, industrial, biological, and potential drug industries .

Methods of Application or Experimental Procedures

The synthesis process involves starting from “3-(2-Ethoxyethoxy)benzoic acid” or similar compounds and reacting them with amine derivatives . The resulting products are then purified, and their structures are determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

The synthesized benzamide compounds were found to exhibit antioxidant and antibacterial activities . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

For instance, it could potentially be used in the synthesis of other complex organic compounds, given its benzoic acid core and ethoxyethoxy side chain . These properties could make it a valuable starting material in various synthetic routes .

Additionally, it could also be used in studies investigating the effects of substituents on electrophilic substitutions in aromatic compounds . The ethoxyethoxy group could potentially influence the reactivity of the benzoic acid core in such reactions .

For instance, it could potentially be used in the synthesis of other complex organic compounds, given its benzoic acid core and ethoxyethoxy side chain . These properties could make it a valuable starting material in various synthetic routes .

Additionally, it could also be used in studies investigating the effects of substituents on electrophilic substitutions in aromatic compounds . The ethoxyethoxy group could potentially influence the reactivity of the benzoic acid core in such reactions .

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(2-ethoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-6-7-15-10-5-3-4-9(8-10)11(12)13/h3-5,8H,2,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBRKLANBVKFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30580047
Record name 3-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethoxyethoxy)benzoic acid

CAS RN

898747-62-1
Record name 3-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30580047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Ethoxyethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Ethoxyethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Ethoxyethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Ethoxyethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Ethoxyethoxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Ethoxyethoxy)benzoic acid

Citations

For This Compound
1
Citations
D Huber, S Löber, H Hübner, P Gmeiner - Bioorganic & medicinal …, 2012 - Elsevier
Merging two arylamidoalkyl substituted phenylpiperazines as prototypical recognition elements for dopamine D 2 -like receptors by oligoethylene glycol linkers led to a series of bivalent …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.